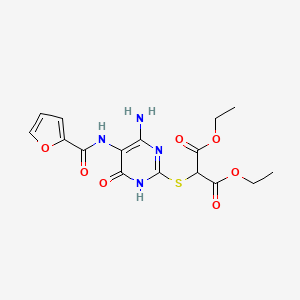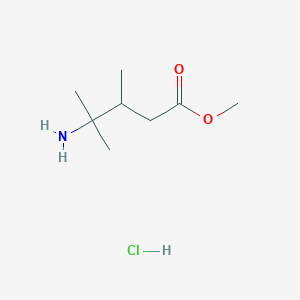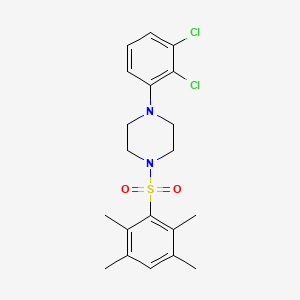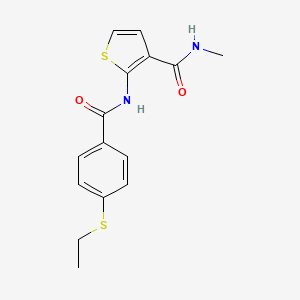
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
This compound shows potential as a corrosion inhibitor for metals in acidic environments. Its analogs have been studied for their ability to protect carbon steel from corrosion in a 1-M HCl medium. The compound could form a protective layer on the metal surface, increasing hydrophobicity and preventing corrosion-related damage .
Antitumor Activity
Derivatives of this compound have been explored for their antitumor properties . Specifically, they have been assessed as inhibitors of the c-Met/HGF axis, which is overexpressed in many malignancies. Disrupting this axis can lead to significant progress in antitumor campaigns, both preclinical and clinical .
Drug Development
The compound’s structure is conducive to modifications that can enhance its potency and pharmacokinetic properties. It serves as a scaffold for developing new drugs with improved efficacy and safety profiles. For instance, it could lead to the discovery of clinical candidates with potent anti-proliferative activities and favorable pharmacokinetics .
Electrochemical Assessments
In electrochemical studies, the compound’s analogs have been used to assess their effectiveness as corrosion inhibitors through methods like potentiodynamic polarization and electrochemical impedance spectroscopy. These studies help understand the compound’s interaction with metal surfaces and its potential industrial applications .
Spectroscopic Analysis
The compound and its derivatives can be analyzed using various spectroscopic methods, such as UV-Visible spectroscopy, to understand their interaction with other molecules and metals. This is crucial in determining their suitability for applications like corrosion inhibition and drug development .
Quantum Chemical Assessments
Quantum chemical methods, including density functional theory (DFT), can be applied to this compound to predict its reactivity and interaction with metal surfaces. These assessments are vital for designing new compounds with desired properties for specific applications .
Molecular Dynamics Simulation
Molecular dynamics simulations can be used to study the adsorption process of this compound on different surfaces, which is essential for applications in corrosion inhibition and material protection .
Synthetic Chemistry
The compound’s structure allows for various synthetic modifications, making it a valuable starting point for the synthesis of a wide range of derivatives. These derivatives can then be screened for various biological activities, leading to potential new therapeutic agents .
Mecanismo De Acción
Target of Action
The primary target of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide is the α-glucosidase enzyme . This enzyme is located in the jejunum and acts through the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .
Mode of Action
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide interacts with its target, the α-glucosidase enzyme, by inhibiting its activity . The compound shows competitive inhibition behavior . Docking studies have shown imperative interactions such as hydrogen bonding, Pi-Pi T-shaped, and Pi-anion interactions confirming the observed activity .
Biochemical Pathways
The inhibition of the α-glucosidase enzyme by N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide delays glucose absorption in the digestive system, thereby suppressing postprandial hyperglycemia . This action affects the biochemical pathway of glucose metabolism, particularly the breakdown of oligo and polysaccharides .
Pharmacokinetics
The compound’s inhibitory activity against α-glucosidase suggests it is able to reach the intestinal tract where the enzyme is located .
Result of Action
The molecular and cellular effects of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide’s action result in the inhibition of α-glucosidase, leading to delayed glucose absorption and suppression of postprandial hyperglycemia . This can be beneficial in the management of conditions like diabetes mellitus .
Propiedades
IUPAC Name |
N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS2/c1-10-16(25-11(2)19-10)17(23)20-14-7-8-15(22-21-14)24-9-12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHFYOKESMCYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2575194.png)


![2-Methyl-1h-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid](/img/structure/B2575198.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2575199.png)
![N-(benzo[d]thiazol-5-yl)-2,4-dichlorobenzamide](/img/structure/B2575200.png)


![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2575211.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide](/img/structure/B2575214.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)